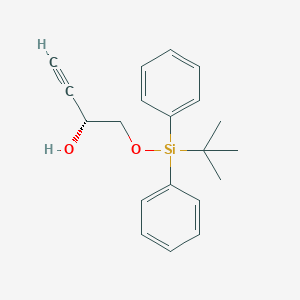
(R)-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol is a chiral compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyldiphenylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol typically involves the protection of an alkyne alcohol with a tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation or other reducing agents.
Substitution: The silyl ether can be cleaved under acidic or basic conditions to yield the free alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride (TBAF).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of the free alcohol.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, ®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in the construction of pharmaceuticals and natural products.
Biology and Medicine
While specific biological applications are not well-documented, compounds with similar structures are often used in the development of drugs and bioactive molecules. The chiral nature of the compound can be exploited in the synthesis of enantiomerically pure pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which ®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol exerts its effects depends on the specific reactions it undergoes. The silyl ether protecting group can be selectively removed under mild conditions, allowing for the controlled release of the free alcohol. The alkyne group can participate in various addition reactions, providing a pathway for the formation of diverse chemical structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
®-1-((Trimethylsilyl)oxy)but-3-yn-2-ol: Similar structure but with a trimethylsilyl group.
Uniqueness
The tert-butyldiphenylsilyl group in ®-1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-ol provides greater steric hindrance compared to other silyl protecting groups. This can influence the compound’s reactivity and selectivity in chemical reactions, making it a unique and valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C20H24O2Si |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(2R)-1-[tert-butyl(diphenyl)silyl]oxybut-3-yn-2-ol |
InChI |
InChI=1S/C20H24O2Si/c1-5-17(21)16-22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h1,6-15,17,21H,16H2,2-4H3/t17-/m1/s1 |
Clé InChI |
RDSJHLBWIDSOQE-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](C#C)O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)
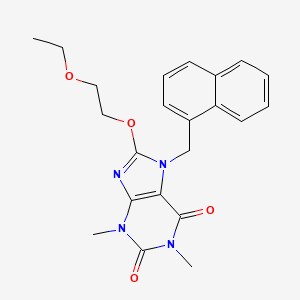

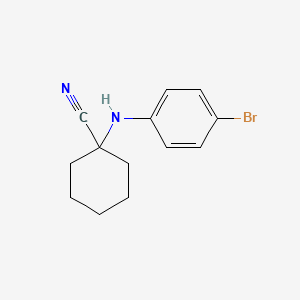
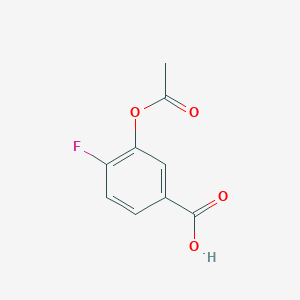
![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12051457.png)
![3-[3-(benzyloxy)phenyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051461.png)

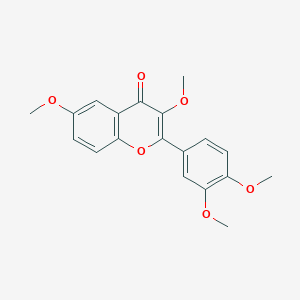
![(5E)-2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051485.png)
